molecular formula C19H27N3O5 B1610432 L-Proline, L-valyl-L-tyrosyl- CAS No. 68076-97-1

L-Proline, L-valyl-L-tyrosyl-

Cat. No. B1610432
CAS RN: 68076-97-1
M. Wt: 377.4 g/mol
InChI Key: PMKQKNBISAOSRI-JYJNAYRXSA-N
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Description

“L-Proline, L-valyl-L-tyrosyl-” is a tripeptide consisting of the amino acids L-Proline, L-Valine, and L-Tyrosine . It is a naturally occurring, endogenous neuropeptide with a docosapeptide structure . It has been identified as possessing significant angiotensin-converting enzyme inhibitory activity .


Synthesis Analysis

The synthesis of “L-Proline, L-valyl-L-tyrosyl-” involves the fermentation of reconstituted powdered skim milk using a starter culture containing Lactobacillus helveticus . This method was developed after screening a large number of organisms, many of which would not produce the tripeptide under fermentation conditions .


Molecular Structure Analysis

“L-Proline, L-valyl-L-tyrosyl-” is a heterocyclic compound, making it the only natural amino acid that contains a secondary amine group . Its molecular formula is C16H21N3O3 .


Chemical Reactions Analysis

“L-Proline, L-valyl-L-tyrosyl-” competes with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This can induce a transient stress response in cells, comparable with that of heat shock stress .


Physical And Chemical Properties Analysis

“L-Proline, L-valyl-L-tyrosyl-” is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to the breakdown of both the α-helical and β-sheet structures in proteins .

Mechanism of Action

The mechanism by which “L-Proline, L-valyl-L-tyrosyl-” induces normotensive effects is through the inhibition of the angiotensin-converting enzyme, an important component of both the renin-angiotensin and kinin-kalikrein systems which are known to be associated with blood pressure control .

Future Directions

The scientific evidence of efficacy and safety of “L-Proline, L-valyl-L-tyrosyl-” was sufficient such that, in 1997, the Japanese Ministry of Health, Labor, and Welfare approved, under the Food for Specified Health Use (FOSHU) regulations, the sale of fermented milk drinks and tablets containing enhanced levels of this tripeptide . Future research may focus on further understanding its physiological properties and potential applications in health and disease .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-11(2)16(20)17(24)21-14(10-12-5-7-13(23)8-6-12)18(25)22-9-3-4-15(22)19(26)27/h5-8,11,14-16,23H,3-4,9-10,20H2,1-2H3,(H,21,24)(H,26,27)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQKNBISAOSRI-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474547
Record name L-Proline, L-valyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline, L-valyl-L-tyrosyl-

CAS RN

68076-97-1
Record name L-Proline, L-valyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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